molecular formula C10H11BrCl2N2S B1430062 2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351614-17-9

2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide

Cat. No. B1430062
M. Wt: 342.1 g/mol
InChI Key: WVMXIWFUZGEQJF-UHFFFAOYSA-N
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Description

“2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9. It has a molecular weight of 342.09 and is solid in its physical form .


Synthesis Analysis

The synthesis of imidazoles, which includes “2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is “2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide”. The InChI code for this compound is “1S/C10H10Cl2N2S.BrH/c11-8-2-1-7 (5-9 (8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2, (H,13,14);1H” and the InChI key is "WVMXIWFUZGEQJF-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .

Scientific Research Applications

Synthesis and Antibacterial Studies

Imidazole derivatives have been synthesized and characterized for their potential antibacterial properties. For instance, the synthesis of new imidazole derivatives involved various chemical reactions, including hydrolysis and condensation with thiourea, demonstrating their versatility in creating compounds with potential antibacterial activities (Saiful F. M. Ali, 2018).

Novel Ring Systems and Cytotoxicities

Research has focused on creating novel fused heterocyclic ring systems from imidazole derivatives, such as the synthesis of 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which were characterized by their NMR, IR, and MS data. These compounds exhibit potential for developing new therapeutic agents (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).

Carbonylative Multicomponent Synthesis

Imidazole derivatives have been used in palladium-catalyzed carbonylative multicomponent synthesis processes to create functionalized benzimidazothiazoles. This research demonstrates the compounds' reactivity and potential in synthesizing complex molecules for pharmaceutical applications (Lucia Veltri, Giuseppe Grasso, Rosanna Rizzi, Raffaella Mancuso, Bartolo Gabriele, 2016).

Antimicrobial and Antineoplastic Activities

Some imidazole analogs have been investigated for their antimicrobial activity against various pathogens, indicating their potential as antimicrobial agents. Additionally, certain derivatives have shown antineoplastic activities, suggesting their utility in cancer research (R. Dahiya, 2008).

Corrosion Inhibition

Imidazole derivatives, specifically halogen-substituted imidazoline compounds, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness highlights the compounds' potential in industrial applications, protecting materials from corrosion (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXIWFUZGEQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC(=C(C=C2)Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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